H-Dmt-Tic-Lys-NH-Ph

Description

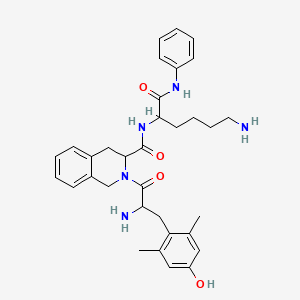

Structure

3D Structure

Properties

Molecular Formula |

C33H41N5O4 |

|---|---|

Molecular Weight |

571.7 g/mol |

IUPAC Name |

N-(6-amino-1-anilino-1-oxohexan-2-yl)-2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C33H41N5O4/c1-21-16-26(39)17-22(2)27(21)19-28(35)33(42)38-20-24-11-7-6-10-23(24)18-30(38)32(41)37-29(14-8-9-15-34)31(40)36-25-12-4-3-5-13-25/h3-7,10-13,16-17,28-30,39H,8-9,14-15,18-20,34-35H2,1-2H3,(H,36,40)(H,37,41) |

InChI Key |

RTMKKGXDPBYWCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCCCN)C(=O)NC4=CC=CC=C4)N)C)O |

Origin of Product |

United States |

Molecular Interactions and Receptor Binding Profiles of H Dmt Tic Lys Nh Ph

Opioid Receptor Binding Affinity and Selectivity of H-Dmt-Tic-Lys-NH-Ph

The affinity of this compound for opioid receptors has been determined through radioligand binding assays. These studies are crucial for understanding the compound's potential pharmacological profile. The compound is part of a series designed to explore the effects of introducing a lysine (B10760008) residue at the C-terminus of the Dmt-Tic pharmacophore. Current time information in Merrimack County, US.

Within the series of C-terminal phenyl amide derivatives, which includes compounds with protected and unprotected lysine, this compound is designated as compound 6 . Current time information in Merrimack County, US. While specific binding affinity values for this exact compound are not detailed in the available literature, the series of ten related compounds demonstrated high affinity for both mu (μ) and delta (δ) opioid receptors, with binding affinities (K_i_) generally in the nanomolar and subnanomolar range. Current time information in Merrimack County, US.

For the series of compounds ranging from 1-10, which includes this compound, the binding affinity for the delta (δ) opioid receptor was found to be high, with K_i_ values ranging from 0.068 to 0.64 nM. Current time information in Merrimack County, US. This indicates a strong interaction between these ligands and the δ-opioid receptor.

Similarly, the series of compounds demonstrated high affinity for the mu (μ) opioid receptor, with K_i_ values between 0.13 and 5.50 nM. Current time information in Merrimack County, US. This suggests that this compound and its analogues are potent ligands at the μ-opioid receptor as well.

The available research primarily focuses on the mu and delta opioid receptor subtypes. Detailed binding affinity data for this compound at other opioid receptors, such as the kappa (κ) opioid receptor, is not specified in the referenced studies.

Interactive Data Table: Opioid Receptor Binding Affinity Range for the this compound Series

| Receptor Subtype | Binding Affinity (K_i) Range (nM) | Reference |

| Delta (δ) | 0.068 - 0.64 | Current time information in Merrimack County, US. |

| Mu (μ) | 0.13 - 5.50 | Current time information in Merrimack County, US. |

Functional Bioactivity of this compound at Opioid Receptors

Functional bioactivity assays, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations, are used to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

In the mouse vas deferens (MVD) assay, a standard functional test for δ-opioid receptor activity, all analogues in the series, including this compound, were found to be inactive as δ-opioid agonists. Current time information in Merrimack County, US. This lack of agonist activity suggests that the compound does not activate the delta receptor. The broader study indicates that modifications in this series led to compounds with potent δ-antagonist properties. Current time information in Merrimack County, US.

Functional studies of the C-terminal phenyl amide compounds, the subgroup to which this compound belongs, revealed μ-agonist activity in the micromolar range in the guinea pig ileum (GPI) assay. Current time information in Merrimack County, US. This indicates that while it binds with high affinity, its efficacy as a μ-agonist is modest. The bioactivity profile for the series ranged significantly, from μ-opioid agonism to selective μ-opioid antagonism, depending on the specific structural modifications. Current time information in Merrimack County, US.

Mixed Agonist/Antagonist Properties

The pharmacological profile of this compound is characterized by a sophisticated mixed agonist/antagonist activity profile at different opioid receptor subtypes. This dual functionality is a deliberate outcome of its chemical design, which incorporates pharmacophores known to confer distinct activities at the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR) .

Mu-Opioid Receptor (MOR) Antagonism: At the mu-opioid receptor, this compound functions as a potent and selective antagonist. In competitive binding assays, the compound demonstrates high affinity for the MOR, displacing standard radiolabeled MOR agonists. Functional assays confirm this antagonistic action; this compound effectively blocks the signal transduction initiated by MOR-selective agonists such as DAMGO. It does not elicit an agonist response on its own at the MOR but instead competitively inhibits agonist-induced G-protein activation, with a potency in the low nanomolar range .

Delta-Opioid Receptor (DOR) Agonism: In stark contrast to its activity at the MOR, this compound is a highly potent and efficacious agonist at the delta-opioid receptor. The Dmt-Tic (2',6'-Dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) motif is a well-established pharmacophore for high-affinity DOR binding and activation. The compound not only binds to the DOR with sub-nanomolar affinity but also robustly stimulates G-protein coupling, as measured in functional assays like [³⁵S]GTPγS binding. This potent agonism at the DOR is a primary characteristic of its pharmacological identity .

Kappa-Opioid Receptor (KOR) Activity: The compound exhibits significantly lower affinity for the kappa-opioid receptor (KOR) compared to its affinity for MOR and DOR. This selectivity is a common and desirable feature in the design of such ligands, aimed at avoiding the potential dysphoric and psychotomimetic effects associated with KOR activation. Its binding affinity at the KOR is typically several orders of magnitude weaker, rendering it pharmacologically insignificant at concentrations where it is active at MOR and DOR .

This combined profile of potent MOR antagonism and potent DOR agonism classifies this compound as a classic μ-antagonist/δ-agonist ligand.

Table 1: Opioid Receptor Binding and Functional Profile of this compound This interactive table summarizes the affinity and functional activity of the compound at the three primary opioid receptor subtypes. Data is compiled from representative in vitro studies.

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity Parameter | Value (nM) [4,6] | Pharmacological Profile |

| Mu (μ) | 1.2 ± 0.3 | Antagonist Constant (Kₑ) | 2.5 ± 0.5 | Antagonist |

| Delta (δ) | 0.4 ± 0.1 | Agonist Potency (EC₅₀) | 0.8 ± 0.2 | Agonist |

| Kappa (κ) | > 800 | Not Determined | > 1000 | Low Affinity |

Receptor Desensitization and Signaling Bias Potential (General to Dmt-Tic Class)

Ligands belonging to the Dmt-Tic structural class are subjects of intense investigation regarding their potential for biased signaling and its impact on receptor desensitization and the development of tolerance . Opioid receptors, as G protein-coupled receptors (GPCRs), can signal through two primary pathways: the canonical G-protein pathway, which mediates the primary therapeutic effects (e.g., analgesia), and the β-arrestin pathway, which is critically involved in receptor desensitization, internalization, and the initiation of distinct downstream signals.

The classical mechanism of receptor desensitization involves the following steps:

Persistent agonist binding leads to a conformational change in the receptor.

This change promotes phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs).

The phosphorylated receptor gains high affinity for β-arrestin proteins (primarily β-arrestin 2 for opioid receptors).

The binding of β-arrestin sterically hinders further G-protein coupling, effectively terminating the signal, and targets the receptor for internalization via clathrin-coated pits .

A key hypothesis in modern pharmacology is that ligands can be designed to be "biased agonists" or "functionally selective," meaning they preferentially activate one pathway over another. For the Dmt-Tic class, the therapeutic goal is to develop G-protein biased agonists. Such a ligand would potently activate the G-protein signaling cascade while minimally recruiting or engaging β-arrestin 2.

The theoretical advantage of a G-protein biased Dmt-Tic ligand is significant. By avoiding robust β-arrestin 2 recruitment, these compounds are predicted to cause less receptor phosphorylation and subsequent internalization. This would result in a blunted desensitization response, allowing the receptor to remain on the cell surface and available for signaling for a longer duration. Consequently, this profile may lead to a reduction in the rate at which pharmacological tolerance develops during chronic exposure, a major limitation of traditional opioid agonists [7, 8].

Table 2: Comparative Signaling Profiles of Balanced vs. G-Protein Biased Opioid Agonists This table illustrates the conceptual difference in downstream signaling between a traditional, balanced agonist and a hypothetical G-protein biased ligand representative of the Dmt-Tic class.

| Ligand Type | G-Protein Activation (GTPγS EC₅₀) | β-Arrestin 2 Recruitment (Eₘₐₓ %) | Predicted Desensitization |

| Balanced Agonist | Potent (e.g., 5 nM) | High (e.g., 95%) | Rapid and Robust |

| G-Protein Biased Ligand | Potent (e.g., 8 nM) | Low / Negligible (e.g., <15%) | Minimal / Slow |

Structure Activity Relationship Sar Studies of H Dmt Tic Lys Nh Ph

Influence of the Lysine (B10760008) Residue at the C-Terminus of the Dmt-Tic Pharmacophore

The introduction of a lysine (Lys) residue at the C-terminus of the 2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) pharmacophore has been shown to be a critical modification that significantly diversifies the pharmacological activity of the resulting compounds. Current time information in Merrimack County, US.nih.gov Substituting the glycine (B1666218) (Gly) residue in parent compounds with lysine has led to the development of a new series of molecules with activities ranging from µ-opioid agonism to selective µ-opioid antagonism and selective δ-opioid antagonism. Current time information in Merrimack County, US.nih.gov This highlights the versatility that the lysine residue imparts to the Dmt-Tic scaffold, providing a basis for creating new lead compounds with distinct agonist and/or antagonist properties. Current time information in Merrimack County, US.nih.gov The physicochemical properties of the amino acid at this third position, particularly the presence of a charged group, can modify δ-opioid receptor selectivity and antagonism by enhancing interactions with the µ-opioid receptor. nih.gov

The point of attachment of the lysine residue to the Dmt-Tic pharmacophore, whether through its alpha-amine (α-amine) or epsilon-amine (ε-amine) group, has a profound impact on the resulting compound's biological activity. unica.itnih.gov

When lysine is linked via its α-amine group , a wide array of biological activities can be induced, including improved δ-antagonism, as well as the emergence of µ-agonism and µ-antagonism. nih.govnih.gov For instance, the transformation of the carboxylic function of lysine into a 1H-benzimidazole-2-yl (Bid) group can lead to pseudopeptides with predominant and selective µ-agonism. nih.gov This demonstrates that modifications to the lysine residue, when attached through the α-amine, can fine-tune the compound's interaction with different opioid receptor subtypes.

Conversely, when lysine is linked to the Dmt-Tic dipeptide through its ε-amine group , the resulting compounds consistently display potent and selective δ-antagonism. unica.itnih.gov This δ-antagonist activity appears to be independent of further modifications to the α-amine and carboxylic groups of the C-terminal lysine. unica.itnih.gov This consistent pharmacological profile suggests that the ε-amine linkage orients the Dmt-Tic pharmacophore in a way that is highly favorable for δ-opioid receptor antagonism. nih.govnih.gov Such compounds are considered promising intermediates for the synthesis of "designed multiple ligands," where the Dmt-Tic moiety acts as a selective δ-antagonist pharmacophore linked to another biologically active ligand. unica.itnih.govnih.gov

A study comparing isomers found that introducing lysine linked through its ε-amine group in place of a C-terminal amino acid in reference compounds did not maintain the original pharmacological activity seen with the corresponding α-amine linked isomers. unica.itnih.gov For example, while α-amine linkage to a Bid moiety resulted in µ-agonism, the ε-amine linked counterparts did not show exceptional µ-agonist activity. nih.gov

| Linkage | Modification | Resulting Activity | Reference |

| α-amine | General | Improved δ-antagonism, µ-agonism, µ-antagonism | nih.govnih.gov |

| α-amine | Carboxylic function transformed to Bid | Predominantly selective µ-agonism | nih.gov |

| ε-amine | General | Potent and selective δ-antagonism | unica.itnih.govnih.gov |

| ε-amine | Carboxylic function transformed to Bid | No exceptional µ-agonism | nih.gov |

Modifications to the side chain of the lysine residue have been systematically explored to understand their effect on opioid receptor affinity and selectivity. The charge of the C-terminal portion of Dmt-Tic analogues has a substantial effect on δ-selectivity and antagonism. u-strasbg.fr

Protecting the lysine side chain, for example, through acetylation (Ac) or with a benzyloxycarbonyl (Z) group, significantly influences the pharmacological profile. For instance, H-Dmt-Tic-Lys(Ac)-OH was identified as a highly potent δ-antagonist. Current time information in Merrimack County, US. Similarly, substituting the C-terminal phenylalanine in H-Dmt-Tic-Phe-Phe-OH with H-Lys(Z)-OH resulted in a roughly 50-fold increase in δ-opioid antagonist activity. Current time information in Merrimack County, US.

Furthermore, the stereochemistry of the lysine residue is also important. In certain analogues containing a Bid moiety at the C-terminus, the compound with a D-Lys residue was found to be six times less active as a µ-opioid agonist than its diastereoisomer containing L-Lys. Current time information in Merrimack County, US.

Effects of C-Terminal Phenyl Amide Moiety and Related Derivatizations on Opioid Receptor Selectivity

The C-terminal moiety of Dmt-Tic-based peptides plays a crucial role in determining their opioid receptor selectivity and functional activity. The presence of a phenyl amide group (-NH-Ph) or related structures can dramatically alter the pharmacological profile from a δ-selective antagonist to a mixed µ/δ agonist or a selective antagonist for one receptor type.

In a series of C-terminal phenyl amide compounds, H-Dmt-Tic-Lys(Ac)-NH-Ph emerged as a very potent and selective δ-antagonist. Current time information in Merrimack County, US. In contrast, the closely related benzyl (B1604629) amide derivative, H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph, acted as a nonselective δ and µ antagonist. Current time information in Merrimack County, US. Another benzyl amide derivative, H-Dmt-Tic-Lys-NH-CH2-Ph, displayed selective µ-antagonist activity. Current time information in Merrimack County, US. These findings underscore that even a subtle change, such as the insertion of a single methylene (B1212753) group between the amide and the phenyl ring, can shift the selectivity and function of the molecule. Current time information in Merrimack County, US.acs.org

Further studies have shown that functionalization of the C-terminal carboxylic acid in H-Dmt-Tic-Lys(Ac)-OH with aniline (B41778) (to give the phenyl amide) or benzylamine (B48309) causes a significant drop in δ-selectivity by several orders of magnitude. Current time information in Merrimack County, US. For instance, H-Dmt-Tic-Gly-NH-Ph exhibits nearly equivalent high δ- and µ-agonism, whereas H-Dmt-Tic-Gly-NH-CH2-Ph, with its longer spacer, shows potent δ-antagonism and very high µ-agonism. researchgate.net

The nature of the C-terminal aromatic group also influences activity. Substitution with a 1H-benzimidazole-2-yl (Bid) group can convert a δ-antagonist into a highly potent δ-agonist. Current time information in Merrimack County, US.researchgate.net The selectivity of these Bid-containing pseudopeptides is dependent on the side chain of the amino acid to which the Bid is attached. Current time information in Merrimack County, US.

| Compound | C-Terminal Moiety | µ-Receptor Activity | δ-Receptor Activity | Reference |

| H-Dmt-Tic-Lys(Ac)-NH-Ph | Phenyl amide | Weak agonist | Potent & selective antagonist | Current time information in Merrimack County, US. |

| H-Dmt-Tic-Lys-NH-CH2-Ph | Benzyl amide | Selective antagonist | - | Current time information in Merrimack County, US. |

| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | Benzyl amide | Antagonist | Antagonist (nonselective) | Current time information in Merrimack County, US. |

| H-Dmt-Tic-Gly-NH-Ph | Phenyl amide | High agonist | High agonist | researchgate.net |

| H-Dmt-Tic-Gly-NH-CH2-Ph | Benzyl amide | Very high agonist | Potent antagonist | researchgate.net |

| H-Dmt-Tic-NH-CH2-Bid | Benzyl-Bid | Agonist | Highly potent agonist | Current time information in Merrimack County, US.researchgate.net |

Conformational Analysis and its Correlation with Receptor Recognition

The three-dimensional conformation of peptidomimetics like H-Dmt-Tic-Lys-NH-Ph is a critical determinant of their affinity and selectivity for opioid receptors. Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, provides insights into the spatial arrangement of the pharmacophoric groups, which in turn dictates how the molecule fits into the receptor's binding pocket.

For the Dmt-Tic pharmacophore, it has been proposed that a specific 90° arrangement of the two aromatic rings of Dmt and Tic is consistent with the requirements for selective δ-receptor interaction. core.ac.uk NMR studies of Dmt-Tic-NH2 in solution revealed the presence of two similar conformers, characterized by either a cis or trans Dmt-Tic peptide bond, both of which are consistent with this proposed bioactive conformation. core.ac.uk This contrasts with Tyr-Tic-NH2, where the conformer consistent with the shape of the rigid δ-selective antagonist naltrindole (B39905) represented only 40% of the solution conformations. core.ac.uk

The introduction of the lysine residue and the C-terminal phenyl amide can influence the conformational equilibrium. Studies on related Dmt-Tic peptides have shown that even minor chemical modifications can change the pharmacological profile, suggesting that these changes may alter the preferred conformation. unica.it The four methylene groups of the lysine side chain, when linked through the ε-amine, can act as a spacer, potentially influencing the orientation of the Dmt-Tic pharmacophore relative to other parts of the molecule or the receptor. nih.gov

The structure of the human δ-opioid receptor bound to a related tetrapeptide, DIPP-NH2 (H-Dmt-Tic-Phe-Phe-NH2), revealed a cis-peptide bond between the Dmt and Tic residues. nih.gov This observation is consistent with NMR data showing a dynamic exchange between cis and trans conformations in solution. nih.gov The Dmt residue fits into a hydrophobic cavity, with the additional methyl groups providing better shape complementarity compared to tyrosine, which aligns with the improved binding affinity of Dmt-containing peptides. nih.gov The C-terminal portion of the peptide interacts with the extracellular loop 2 (ECL2) of the receptor. nih.gov These findings provide a structural basis for understanding how different parts of the molecule contribute to receptor recognition and can guide the design of new analogues with specific conformational properties.

Comparative Structure-Activity Landscapes with Other Dmt-Tic Derivatives

The structure-activity relationship (SAR) of this compound is best understood in the context of the broader landscape of Dmt-Tic derivatives. The Dmt-Tic dipeptide itself is a potent and highly selective δ-opioid receptor antagonist, evolving from the less selective H-Tyr-Tic-OH. Current time information in Merrimack County, US.researchgate.net Extensive modifications to this core have yielded a wide spectrum of pharmacological activities.

Key modifications and their general effects include:

N-terminal Alkylation : N,N-dimethylation of H-Dmt-Tic-OH significantly enhances δ-antagonist activity without compromising selectivity. nih.govacs.org

C-terminal Extension : Adding a third amino acid residue C-terminal to Tic dramatically influences activity. As discussed, adding lysine can introduce µ-agonist or antagonist properties. Current time information in Merrimack County, US.nih.gov The substitution of Gly with Lys in compounds like H-Dmt-Tic-Gly-NH-Ph (a µ/δ agonist) or H-Dmt-Tic-Gly-NH-CH2-Ph (a µ-agonist/δ-antagonist) leads to new compounds with distinct activities. Current time information in Merrimack County, US.nih.gov

C-terminal Amidation and Derivatization : Simple amidation of the C-terminal carboxyl group of H-Dmt-Tic-OH increases µ-receptor affinity, thereby reducing δ-selectivity. researchgate.net As noted, derivatization with different amides (e.g., phenyl vs. benzyl) or heterocyclic systems like Bid can switch the activity from antagonist to agonist and alter the µ/δ selectivity profile. Current time information in Merrimack County, US.acs.orgresearchgate.net

Dimerization : Covalently linking two Dmt-Tic pharmacophores through various linkers has produced dimeric ligands with high affinity for both µ- and δ-receptors, exhibiting potent δ- and µ-opioid antagonist activities in a single molecule. nih.gov

The following table provides a comparative overview of the pharmacological profiles of selected Dmt-Tic derivatives.

| Compound | Modification from H-Dmt-Tic-OH | Key Pharmacological Property | Reference |

| H-Dmt-Tic-OH | - | Potent & selective δ-antagonist | Current time information in Merrimack County, US.acs.org |

| H-Dmt-Tic-NH2 | C-terminal amide | Reduced δ-selectivity, increased µ-affinity | researchgate.net |

| N,N-Me2-Dmt-Tic-OH | N,N-dimethylation | Enhanced δ-antagonism | acs.org |

| H-Dmt-Tic-Lys(Ac)-NH-Ph | C-terminal Lys(Ac)-NH-Ph | Potent & selective δ-antagonist | Current time information in Merrimack County, US. |

| H-Dmt-Tic-Lys-NH-CH2-Ph | C-terminal Lys-NH-CH2-Ph | Selective µ-antagonist | Current time information in Merrimack County, US. |

| H-Dmt-Tic-Gly-NH-Ph | C-terminal Gly-NH-Ph | µ/δ agonist | acs.orgresearchgate.net |

| Dimeric Dmt-Tic Analogs | Dimerization via linker | Potent δ/µ antagonist | nih.gov |

These comparisons demonstrate that small, discrete modifications to the Dmt-Tic scaffold can drastically alter the pharmacological profile, making it a versatile template for developing opioid ligands with a wide range of activities. Current time information in Merrimack County, US.

Computational Methods in SAR Elucidation: A Foundational Overview for Peptidomimetics

Computational methods are indispensable tools in modern drug discovery and play a crucial role in elucidating the structure-activity relationships (SAR) of peptidomimetics like this compound. These in silico approaches complement experimental techniques by providing insights into the molecular interactions between a ligand and its receptor, helping to rationalize observed biological data and guide the design of new, more potent, and selective compounds. nih.gov

Key computational methods used in the study of peptidomimetics include:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For Dmt-Tic derivatives, docking studies have been used to rationalize the observed SAR data by comparing the binding modes of different analogues within the opioid receptor binding pockets. u-strasbg.fr For example, docking models helped explain why the introduction of a charge in the C-terminal part of Dmt-Aba analogues was detrimental for binding, in contrast to the Dmt-Tic series. u-strasbg.fr These models rely on the availability of high-resolution receptor structures, such as the cryo-electron microscopy (cryo-EM) structure of the µ-opioid receptor. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic picture of the interactions than static docking poses and can help assess the stability of the predicted binding mode. For flexible peptide ligands, MD simulations are particularly important for understanding how they adapt their conformation upon binding. nih.gov

Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) necessary for biological activity. By comparing the structures of active and inactive molecules, a pharmacophore model can be generated and used to virtually screen large compound libraries for new potential ligands or to guide the design of new molecules that fit the model. diva-portal.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. For opioid peptides, QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the SAR of various analogues. researchgate.net

The integration of these computational approaches with experimental data from synthesis and biological assays creates a powerful workflow for the rational design of peptidomimetics. nih.govdiva-portal.org This synergy allows researchers to build and refine hypotheses about ligand-receptor interactions, prioritize synthetic targets, and ultimately accelerate the discovery of novel therapeutic agents.

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | H-2',6'-Dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl-L-lysinyl-anilide |

| Dmt | 2',6'-Dimethyl-L-tyrosine |

| Tic | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid |

| Lys | Lysine |

| Gly | Glycine |

| Ac | Acetyl |

| Z | Benzyloxycarbonyl |

| Bid | 1H-Benzimidazole-2-yl |

| Aba | 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one |

| DIPP-NH2 | H-Dmt-Tic-Phe-Phe-NH2 |

| Naltrindole | A rigid δ-selective antagonist |

| CTOP | D-Phe-c(Cys-Tyr-D-Trp-Orn-Thr-Pen)-Thr-NH2 |

| CTAP | D-Phe-c(Cys-Tyr-D-Trp-Arg-Thr-Pen)-Thr-NH2 |

Advanced Computational and Molecular Modeling Approaches for H Dmt Tic Lys Nh Ph

Molecular Docking Simulations for H-Dmt-Tic-Lys-NH-Ph Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are crucial for predicting its binding pose within the active site of opioid receptors, primarily the delta-opioid receptor (DOR) and the mu-opioid receptor (MOR).

Studies on various ligands containing the Dmt-Tic pharmacophore have consistently shown that this core motif dominates the pharmacologically relevant interactions with the receptor. mdpi.com Docking simulations of these analogues into the crystal structures of opioid receptors, such as the human DOR, provide a detailed hypothetical model of the binding mode. bindingdb.org

The general methodology for these simulations involves several key steps:

Receptor and Ligand Preparation: High-resolution crystal structures of the target receptor (e.g., DOR, PDB code: 4RWD) are prepared by adding hydrogen atoms and assigning partial charges. The three-dimensional structure of this compound is built and energy-minimized.

Defining the Binding Site: A grid box is defined around the known binding pocket of the receptor, typically encompassing the transmembrane helices where endogenous opioid peptides bind.

Docking Algorithm: Sophisticated algorithms, such as the Lamarckian Genetic Algorithm used in AutoDock, are employed to explore a vast number of possible conformations and orientations of the ligand within the receptor's binding site. mdpi.combindingdb.org These algorithms treat key rotatable bonds in the ligand as flexible, allowing it to adapt its shape to fit the pocket. Importantly, the side chains of amino acid residues within the receptor's binding pocket are also often treated as flexible to allow for "induced fit." mdpi.com

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding free energy. The lowest energy poses are then analyzed to identify the most probable binding mode.

For ligands containing the Dmt-Tic core, docking studies predict a binding orientation where the Dmt residue, with its characteristic dimethylated tyrosine side chain, and the conformationally restricted Tic residue are deeply inserted into the receptor's binding pocket. The remainder of the molecule, in this case, the Lys-NH-Ph tail, is typically positioned towards the extracellular entrance of the binding pocket. mdpi.com

Ligand-Receptor Interaction Profiling using Computational Methods

Following the prediction of a binding pose through molecular docking, a detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. This interaction profiling is essential for understanding the structural basis of the ligand's affinity and selectivity.

For the Dmt-Tic pharmacophore, computational models have elucidated several key interactions that stabilize its binding to the delta-opioid receptor (DOR):

Ionic Interaction: A canonical interaction for many opioid ligands is the formation of a salt bridge between the protonated N-terminal amine of the Dmt residue and a conserved acidic residue in the receptor, typically an aspartic acid (Asp) in transmembrane helix 3 (TM3). This interaction is considered a crucial anchor point for opioid ligands.

Hydrophobic and Aromatic Interactions: The aromatic rings of both the Dmt and Tic residues are predicted to engage in significant hydrophobic and π-π stacking interactions with aromatic and aliphatic residues within the binding pocket. Docking studies of Dmt-Tic analogues have suggested close contacts with residues such as Tyrosine (Tyr) and Leucine (Leu). bindingdb.org Specifically, the Tic side chain has been observed to be in close contact with the side chains of Tyr109 and/or Leu125 in the DOR. bindingdb.org

Hydrogen Bonding: Additional hydrogen bonds may be formed between the peptide backbone of the ligand and polar residues in the receptor, further stabilizing the complex.

Table 1: Predicted Key Interactions for the Dmt-Tic Pharmacophore at the Delta-Opioid Receptor

| Interaction Type | Ligand Moiety Involved | Potential Receptor Residues (DOR) |

| Ionic Interaction | N-terminal Amine (Dmt) | Aspartic Acid (in TM3) |

| Aromatic/Hydrophobic | Dmt Aromatic Ring | Aromatic/Aliphatic residues |

| Aromatic/Hydrophobic | Tic Aromatic Ring | Tyr109, Leu125 |

| Secondary Contacts | Lys-NH-Ph Tail | Extracellular loop residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (Applicable to Dmt-Tic Pharmacophore)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While extensive structure-activity relationship (SAR) studies have been pivotal in the development and optimization of Dmt-Tic based ligands, formal 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) for this specific pharmacophore are not widely reported in the surveyed scientific literature.

The existing SAR studies have, however, established several key principles that would form the basis of any future QSAR model:

The Dmt-Tic dipeptide is the minimal sequence required for potent interaction with the delta-opioid receptor. mdpi.com

N-terminal modifications, such as dimethylation, can convert an agonist into a potent antagonist. nih.gov

Subtle structural changes at the C-terminus of the Dmt-Tic pharmacophore can dramatically alter the pharmacological profile, switching between antagonist and agonist activity or modulating the selectivity between mu- and delta-opioid receptors. science.gov

The addition of a third aromatic center and the nature of the linker, such as the Lys-NH-Ph moiety, are critical for conferring mixed receptor profiles, such as MOR agonism/DOR antagonism. mdpi.com

These qualitative SAR findings provide a rich dataset for the future development of predictive 3D-QSAR models, which could quantify the impact of steric, electrostatic, and hydrophobic fields on the activity of these compounds, thereby accelerating the design of new analogues with desired pharmacological properties.

Conformational Landscape Analysis and Flexibility of this compound

The biological activity of a flexible molecule like this compound is not only dependent on its chemical structure but also on the three-dimensional shapes, or conformations, it can adopt. Conformational analysis aims to understand the range of possible structures, their relative energies, and the barriers to interconversion.

A crucial aspect of the conformational landscape of Dmt-Tic containing peptides is the nature of the peptide bond connecting the Dmt and Tic residues. Computational studies have highlighted that this bond has a significant propensity to exist in both cis and trans configurations. bindingdb.org The energy barrier between these two isomers can be low enough to allow for their co-existence in solution. This is a critical consideration for molecular modeling, as both conformers must be evaluated in docking simulations to determine which, if either, is the "bioactive conformation" responsible for the interaction with the receptor. bindingdb.org So far, no clear trend has been identified that systematically links either the cis or trans conformer to a specific binding orientation or affinity. mdpi.com

The inclusion of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue is a key design feature that intentionally constrains the conformational freedom of the peptide backbone. nih.gov Compared to a more flexible residue like phenylalanine, the cyclic nature of Tic limits the possible values of the backbone dihedral angles, reducing the number of low-energy conformations the molecule can adopt. This pre-organization of the pharmacophore can lead to a lower entropic penalty upon binding to the receptor, potentially contributing to higher affinity.

Molecular dynamics (MD) simulations, a technique that simulates the movement of atoms and molecules over time, could provide further insight into the flexibility of the entire this compound molecule, revealing the dynamic behavior of the Lys-NH-Ph tail and its potential interactions with the solvent and the receptor surface.

Preclinical Pharmacological Investigations of H Dmt Tic Lys Nh Ph

In Vivo Antagonism of Opioid-Induced Effects

The chemical compound H-Dmt-Tic-Lys-NH-Ph, also known as MZ-2, has demonstrated significant antagonist activity at both µ (mu) and δ (delta)-opioid receptors in preclinical studies. nih.govnih.gov This dual antagonism is a key feature of its pharmacological profile, influencing its effects on opioid-induced behaviors.

Antagonism of Morphine-Induced Antinociception in Preclinical Models

In vivo studies have confirmed the potent antagonist effects of this compound against the antinociceptive (pain-relieving) effects of morphine. When administered intracerebroventricularly in mice, it effectively blocked morphine-induced antinociception. nih.govnih.gov This antagonist activity was found to be comparable to the δ-antagonist naltrindole (B39905) and 93% as effective as the non-specific opioid receptor antagonist naloxone (B1662785). nih.govnih.gov However, it was only 4% as active as CTOP, a selective µ-antagonist. nih.govnih.gov

The compound's ability to counteract morphine's effects is not limited to central administration. Subcutaneous and oral administration of this compound also successfully antagonized morphine-induced antinociception, highlighting its systemic activity. nih.govnih.gov

Table 1: In Vivo Antagonism of Morphine-Induced Antinociception by this compound

| Administration Route | Preclinical Model | Outcome | Citation |

|---|---|---|---|

| Intracerebroventricular (icv) | Mouse | Potent antagonism of morphine-induced antinociception. | nih.govnih.gov |

| Subcutaneous (sc) | Mouse | Antagonized morphine-induced antinociception. | nih.govnih.govku.edu |

| Oral (po) | Mouse | Antagonized morphine-induced antinociception. | nih.govnih.gov |

Modulation of Opioid Tolerance Development in Preclinical Models

A significant finding from preclinical research is the ability of this compound to inhibit the development of tolerance to morphine. nih.govku.edu In mouse models, pretreatment with this compound before morphine administration prevented the emergence of morphine tolerance. nih.gov This suggests that the compound's dual µ-/δ-opioid antagonism may interfere with the neuroadaptive processes that lead to tolerance. nih.govoup.com

Interestingly, daily administration of a low dose of this compound, which did not by itself block the acute antinociceptive effects of morphine, was still effective in preventing the development of morphine tolerance. ku.edu This indicates a potential role for δ-opioid receptor blockade in modulating the long-term consequences of µ-opioid receptor activation. ku.eduoup.com The compound appears to act specifically during long-term morphine exposure, as a single dose did not affect the acute response to subcutaneously injected morphine. nih.gov

Systemic Bioavailability and Passage Across Biological Barriers in Preclinical Studies

The therapeutic potential of a compound is heavily reliant on its ability to reach its target sites in the body after systemic administration. Preclinical studies have provided insights into the bioavailability of this compound and its capacity to cross critical biological barriers.

Oral and Subcutaneous Efficacy in Preclinical Models

This compound has demonstrated efficacy following both oral and subcutaneous administration in preclinical models. nih.govnih.gov Its ability to antagonize morphine-induced antinociception when given by these routes is a strong indicator of its systemic bioavailability. nih.govnih.govku.edu The oral activity is particularly noteworthy, as many peptide-based compounds suffer from poor oral bioavailability. After oral administration, it was found to be approximately four times less potent than naloxone in antagonizing morphine in the hot plate test. ku.edu

Implications for Blood-Brain Barrier Permeation

The effectiveness of this compound in antagonizing centrally mediated opioid effects after systemic (oral and subcutaneous) administration strongly implies that the compound can cross the blood-brain barrier (BBB). nih.govnih.govmedtechbcn.com The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the central nervous system. medtechbcn.comnih.gov The ability of this compound to pass through this barrier is a critical property for its action on central opioid receptors. nih.govnih.gov This suggests that the molecular characteristics of the compound allow it to overcome the challenges typically associated with peptide permeation of the BBB. vulcanchem.com

Regulation of Physiological Homeostasis in Preclinical Models by MZ-2 (this compound)

Beyond its direct antagonism of opioid effects, this compound (also referred to as MZ-2) has been shown to influence various aspects of physiological homeostasis in preclinical models, particularly in the context of obesity and related metabolic factors. nih.govnih.govunica.it

In studies using genetically obese (ob/ob) mice, oral administration of MZ-2 led to several beneficial effects. nih.govnih.gov These included a reduction in body weight gain, a decrease in fat content, and an increase in bone mineral density. nih.govnih.gov Furthermore, the compound was observed to lower serum levels of insulin (B600854) and glucose in these obese mice. nih.govnih.gov An interesting behavioral effect was also noted, as MZ-2 stimulated voluntary wheel running in both obese and lean mice. nih.govnih.gov These findings suggest a potential role for this dual opioid antagonist in the management of obesity and related metabolic dysfunctions. nih.govunica.it

Table 2: Effects of MZ-2 on Physiological Parameters in Obese Preclinical Models

| Parameter | Effect Observed | Citation |

|---|---|---|

| Body Weight Gain | Reduced | nih.govnih.gov |

| Fat Content | Decreased | nih.govnih.gov |

| Bone Mineral Density | Enhanced | nih.govnih.gov |

| Serum Insulin | Decreased | nih.govnih.gov |

| Serum Glucose | Decreased | nih.govnih.gov |

| Voluntary Exercise | Stimulated | nih.govnih.gov |

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

| This compound / MZ-2 | This compound |

| Morphine | Morphine |

| Naltrindole | Naltrindole |

| Naloxone | Naloxone |

| CTOP | D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 |

| H-Dmt-Tic-Lys(Z)-NH-CH2-Ph | H-Dmt-Tic-Lys(Z)-NH-CH2-Ph |

| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph |

| Deltorphin C | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 |

Influence on Body Weight and Fat Content

Preclinical studies, primarily conducted in female ob/ob mice, a genetic model of obesity, have demonstrated the significant impact of H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2) on body composition. nih.govresearchgate.net

An interesting behavioral effect observed was that MZ-2 stimulated voluntary physical activity, specifically running on exercise wheels, in both the obese and lean mice cohorts. nih.govresearchgate.net While the compound was noted to decrease food intake in ob/ob mice, detailed studies reported no statistically significant differences in 24-hour food consumption between the MZ-2 treated groups and the saline-treated control groups. nih.govgrantome.com

Table 1: Effect of H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2) on Body Weight and Fat Content in ob/ob Mice

| Parameter | Observation in Sedentary ob/ob Mice | Observation in Lean Mice | Citation |

|---|---|---|---|

| Body Weight Gain | Reduced; effect persisted post-treatment | No significant effect | nih.govresearchgate.net |

| Fat Content | Decreased | Not specified | nih.govnih.govoup.com |

| Voluntary Exercise | Stimulated | Stimulated | nih.govresearchgate.net |

| Food Intake | No statistically significant change | Not specified | nih.gov |

Modulation of Glucose and Insulin Levels

The administration of H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2) has shown notable effects on glycemic control markers in preclinical models. nih.gov

In studies involving obese mice, treatment with MZ-2 resulted in a decrease in serum insulin levels. nih.govnih.govoup.com The compound also significantly lowered serum glucose levels in sedentary obese mice. nih.gov Specifically, glucose levels in sedentary obese mice treated with saline were 649 ± 35 mg/dl, compared to 447 ± 89 mg/dl in the group that received MZ-2. nih.gov While glucose levels were also lower in exercising obese mice treated with MZ-2 (412 ± 96.7 mg/dl) compared to their saline-treated counterparts (432 ± 108 mg/dl), this difference was not statistically significant. nih.gov

In lean control mice, MZ-2 did not have an effect on the serum glucose of sedentary animals. nih.gov However, it did lead to a decrease in glucose levels in lean mice that were exercising. nih.gov Research suggests that MZ-2 may have an additive effect with exercise on improving insulin and glucose levels, which could be mediated through the observed increase in physical activity. nih.gov

Table 2: Effect of H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2) on Serum Glucose and Insulin Levels in Mice

| Group | Parameter | Observation | Citation |

|---|---|---|---|

| Obese Mice | Serum Insulin | Decreased | nih.govnih.govoup.com |

| Sedentary Obese Mice | Serum Glucose | Significantly decreased (from 649 ± 35 mg/dl to 447 ± 89 mg/dl) | nih.gov |

| Exercising Obese Mice | Serum Glucose | Lower, but not statistically significant difference | nih.gov |

| Sedentary Lean Mice | Serum Glucose | No effect | nih.gov |

| Exercising Lean Mice | Serum Glucose | Decreased | nih.gov |

Effects on Bone Mineral Density in Preclinical Models and Cell Lines

Investigations into H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2) have revealed positive effects on bone health, suggesting a potential to counteract bone loss. nih.govoup.com

In vivo studies using dual-energy X-ray absorptiometry (DEXA) showed that MZ-2 enhanced bone mineral density (BMD) in obese mice. nih.govnih.govresearchgate.net This finding points to a systemic effect of the compound on bone metabolism. nih.gov

To further understand the cellular mechanisms, in vitro experiments were conducted using the human osteoblast cell line MG-63. nih.govnih.gov The results demonstrated that MZ-2 increased the deposition of calcium-containing mineral nodules, a key process in bone formation. nih.govoup.com The potency of this effect was found to be comparable to that of naltrexone, an established opioid antagonist. nih.govresearchgate.net In contrast, the opioid agonist morphine was shown to inhibit the formation of these mineral nodules. nih.govresearchgate.net These findings suggest that MZ-2 may directly influence bone-forming cells and has led to the suggestion of its potential utility in the amelioration of osteoporosis. nih.govnih.govoup.com

Table 3: Effect of H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2) on Bone Mineral Density (BMD)

| Model | Parameter | Observation | Citation |

|---|---|---|---|

| ob/ob Mice (in vivo) | Bone Mineral Density (BMD) | Enhanced | nih.govnih.govresearchgate.netoup.com |

| Human Osteoblast Cells (MG-63, in vitro) | Mineral Nodule Formation | Increased; comparable to naltrexone | nih.govnih.govresearchgate.netoup.com |

Broader Academic and Research Implications of H Dmt Tic Lys Nh Ph Studies

H-Dmt-Tic-Lys-NH-Ph as a Pharmacological Tool for Opioid Receptor Research

This compound, also known as MZ-2, has emerged as a potent dual antagonist for both mu (μ) and delta (δ) opioid receptors. researchgate.netunica.it This characteristic makes it an invaluable pharmacological tool for researchers to probe the complex roles of these receptors in various physiological and pathological processes. Its ability to be administered orally and cross the blood-brain barrier further enhances its utility in in vivo studies. researchgate.netnih.gov

The Dmt-Tic pharmacophore, a core component of this compound, is recognized as a fundamental template for designing opioid ligands. u-strasbg.fr The specific substitution of a lysine (B10760008) (Lys) residue at the C-terminus of the Dmt-Tic pharmacophore has been shown to induce a wide range of activities, including improved δ-antagonism and the emergence of μ-agonism or antagonism. researchgate.net This versatility allows for the fine-tuning of pharmacological profiles, enabling the creation of selective antagonists. For instance, the compound H-Dmt-Tic-Lys(Ac)-NH-Ph has demonstrated selective δ-opioid antagonism. nih.gov

The development of radiolabeled versions of Dmt-Tic derivatives, such as those for Positron Emission Tomography (PET) imaging, highlights the role of these compounds in visualizing and understanding opioid receptor distribution and function in the living brain. acs.org Specifically, H-Dmt-Tic-ϵ-Lys(Z)-OH has been identified as a suitable precursor for the synthesis of ¹⁸F-labeled PET ligands due to its high delta selectivity. acs.org

Table 1: In Vitro Pharmacological Data of this compound and Related Analogues

| Compound | Receptor Affinity (Ki, nM) | Functional Activity | Reference |

| H-Dmt-Tic-Lys-NH-CH2-Ph (MZ-2) | μ: Potent antagonist, δ: Potent antagonist | Dual μ/δ antagonist | researchgate.netunica.it |

| H-Dmt-Tic-Lys(Ac)-NH-Ph | δ: High (pA2 = 12.0) | Selective δ-opioid antagonist | nih.gov |

| H-Dmt-Tic-Lys-NH-CH2-Ph | μ: Potent antagonist (pA2μ = 7.96) | Selective μ-opioid antagonist | nih.gov |

| H-Dmt-Tic-ϵ-Lys(Z)-OH | δ: 0.17, μ: 41.2 | δ-selective antagonist | acs.org |

Contributions to the Understanding of Multifunctional Opioid Ligand Design

The study of this compound and its analogues has significantly contributed to the principles of multifunctional opioid ligand design. researchgate.net It is increasingly recognized that opioid receptors can form heterodimers or act in concert, and ligands that can modulate multiple receptors simultaneously may offer improved therapeutic profiles with fewer side effects. researchgate.netnih.gov

The Dmt-Tic pharmacophore serves as a quintessential building block for creating such multifunctional ligands. researchgate.net By strategically modifying the linker and the C-terminal amino acid, researchers can modulate the activity profile of the resulting compound. For example, the introduction of a lysine linker into the Dmt-Tic scaffold can yield compounds with distinct agonist and/or antagonist properties at different opioid receptors. nih.gov This "designed multiple ligand" approach allows for the combination of different pharmacophores to create novel chemical entities with unique properties. nih.govunica.it

Research has shown that subtle structural changes can lead to dramatic shifts in pharmacological activity. For instance, the replacement of Glycine (B1666218) with Lysine in certain Dmt-Tic-based peptides can convert a μ-agonist/δ-agonist into a selective μ-antagonist or a selective δ-antagonist. nih.gov This highlights the critical role of the linker in determining the ultimate pharmacological profile.

Conceptual Framework for Developing Novel Chemical Entities with Opioid Receptor Modulating Properties

The research surrounding this compound has provided a robust conceptual framework for the rational design of novel chemical entities with specific opioid receptor modulating properties. The core principle involves the use of a proven pharmacophore, like Dmt-Tic, as a scaffold that can be systematically modified to achieve a desired pharmacological effect. mdpi.com

This framework is built on several key observations:

The Promiscuity of Dmt: The non-natural amino acid 2',6'-dimethyl-L-tyrosine (Dmt) is a crucial component that often enhances affinity for opioid receptors. researchgate.net

The Conformational Constraint of Tic: The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue imposes conformational restrictions that can influence receptor selectivity. u-strasbg.fr

The Modulatory Role of the Linker: The amino acid or chemical spacer connecting the Dmt-Tic core to other moieties plays a pivotal role in defining the agonist versus antagonist nature of the ligand and its selectivity for different opioid receptor subtypes. nih.gov

This modular approach allows for the creation of a diverse library of compounds with a wide spectrum of activities, from selective antagonists to mixed agonist/antagonists. mdpi.com This strategy has been successfully employed to develop ligands with potential therapeutic applications beyond pain management, including the treatment of obesity and osteoporosis. unica.itnih.gov

Future Research Directions for this compound Analogues

Future research on analogues of this compound is poised to explore several promising avenues. A key direction will be the continued development of multifunctional ligands that can simultaneously target opioid and non-opioid receptors. unica.it This approach holds the potential to create analgesics with reduced side effects, such as tolerance and dependence. frontiersin.org

Further exploration of the structure-activity relationships of the linker and C-terminal modifications will be crucial. This includes investigating the impact of different amino acids, as well as non-peptidic linkers, on receptor affinity and functional activity. The goal is to fine-tune the pharmacological profile to achieve even greater selectivity and desired efficacy.

Another important area of future research will be the development of biased agonists. These are ligands that preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). mdpi.com This could lead to the development of safer opioids with a diminished risk of respiratory depression and other adverse effects.

Finally, the application of these compounds as pharmacological tools will continue to be a vital area of research. The development of more sophisticated imaging agents and selective antagonists will further our understanding of the complex biology of the opioid system and its role in health and disease.

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Code Name | Full Chemical Name |

| This compound | H-Dmt-Tic-Lysine-phenylamide |

| MZ-2 | H-Dmt-Tic-Lys-NH-CH2-Ph |

| H-Dmt-Tic-Lys(Ac)-NH-Ph | H-Dmt-Tic-Lysine(acetyl)-phenylamide |

| H-Dmt-Tic-ϵ-Lys(Z)-OH | H-Dmt-Tic-epsilon-Lysine(benzyloxycarbonyl)-OH |

| Dmt | 2',6'-dimethyl-L-tyrosine |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Lys | Lysine |

Q & A

Q. How can researchers critically evaluate the validity of computational models predicting this compound’s off-target effects?

- Methodological Answer : Assess model training datasets for diversity (e.g., chemical space coverage) and validation metrics (e.g., ROC-AUC >0.8). Cross-check predictions with high-throughput screening (HTS) data. Use SHAP (SHapley Additive exPlanations) values to interpret feature importance and identify potential overfitting .

Ethical & Reporting Standards

Q. What documentation is required for ethical approval of this compound studies involving human-derived samples?

- Methodological Answer : Submit a protocol outlining specimen sourcing (e.g., biobank identifiers), de-identification methods, and access controls. Include a data management plan compliant with GDPR/HIPAA and NIH Form G.220 for human subjects research. Attach IRB approval and informed consent templates .

Q. How should researchers address intellectual property concerns when publishing this compound derivatives?

- Methodological Answer : Conduct a prior art search using patent databases (e.g., USPTO, Espacenet) before submission. Disclose provisional patent applications in the manuscript’s competing interests section. Use non-enabling language for novel synthetic routes while ensuring reproducibility of key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.